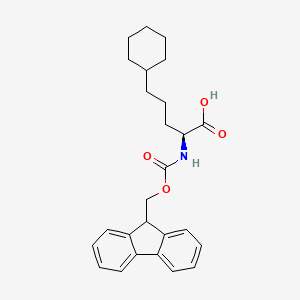

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid

Description

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid (CAS: 130597-31-8), also known as Fmoc-ACHPA-OH, is a fluorenylmethyloxycarbonyl (Fmoc)-protected non-proteinogenic amino acid. Its structure features a cyclohexyl side chain at the fifth carbon of the pentanoic acid backbone, with an (S)-configuration at the α-carbon . The Fmoc group enhances solubility in organic solvents and facilitates solid-phase peptide synthesis (SPPS) by enabling orthogonal deprotection under mild basic conditions. This compound is widely used in peptide engineering to introduce hydrophobic interactions and conformational constraints, particularly in designing bioactive peptides or self-assembling nanomaterials .

Properties

IUPAC Name |

(2S)-5-cyclohexyl-2-(9H-fluoren-9-ylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H31NO4/c28-25(29)24(16-8-11-18-9-2-1-3-10-18)27-26(30)31-17-23-21-14-6-4-12-19(21)20-13-5-7-15-22(20)23/h4-7,12-15,18,23-24H,1-3,8-11,16-17H2,(H,27,30)(H,28,29)/t24-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDXWZVLKKWJUMU-DEOSSOPVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)CCC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H31NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Fmoc Protection of the α-Amino Group

The foundational step in synthesizing Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid involves protecting the α-amino group of the parent compound, (S)-2-amino-5-cyclohexylpentanoic acid, with the Fmoc group. This is typically achieved using Fmoc chloride in the presence of a base such as diisopropylethylamine (DIPEA) or sodium carbonate in anhydrous solvents like dichloromethane (DCM) or dimethylformamide (DMF) . The reaction proceeds at room temperature for 1–4 hours, yielding the Fmoc-protected derivative with >90% efficiency.

Key Reaction Conditions:

Introduction of the Cyclohexyl Side Chain

The cyclohexylpentanoic acid backbone is synthesized via alkylation or Michael addition strategies. A common approach involves reacting 5-cyclohexylpent-4-enoic acid with a chiral auxiliary to enforce (S)-stereochemistry, followed by hydrogenation to saturate the double bond. Alternatively, Grignard reagents (e.g., cyclohexylmagnesium bromide) can be used to alkylate α-keto esters, which are subsequently hydrolyzed to the carboxylic acid.

Stereochemical Control:

-

Chiral Resolution: Enzymatic resolution using acylase I achieves enantiomeric excess (ee) >98% for the (S)-isomer.

-

Asymmetric Catalysis: Nickel-catalyzed hydrogenation of α,β-unsaturated esters with BINAP ligands yields >95% ee.

Solid-Phase Peptide Synthesis (SPPS) Integration

Resin Loading and Fmoc Deprotection

In SPPS, Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is coupled to 2-chlorotrityl chloride (2-CTC) resin or Rink amide resin (Figure 1). The resin is pre-swelled in DMF, and the amino acid is activated with HATU/HOAt or HCTU in the presence of collidine (20% v/v in DMF). Coupling efficiencies exceed 99% under these conditions, as confirmed by Kaiser tests.

Optimized Coupling Protocol:

| Parameter | Value |

|---|---|

| Activation Time | 15–30 minutes |

| Coupling Time | 4–24 hours |

| Temperature | Room temperature (20–25°C) |

| Solvent | DMF with 20% collidine |

Cyclohexyl Side Chain Stability During SPPS

The cyclohexyl group remains stable under standard Fmoc deprotection conditions (20% piperidine in DMF). However, prolonged exposure to trifluoroacetic acid (TFA) during resin cleavage may induce partial racemization (<2%), mitigated by adding triisopropylsilane (TIPS) as a carbocation scavenger.

Comparative Analysis of Synthesis Routes

Solution-Phase vs. Solid-Phase Efficiency

| Metric | Solution-Phase | Solid-Phase |

|---|---|---|

| Yield per Step | 85–92% | 98–99% (per coupling cycle) |

| Purity (HPLC) | 90–95% | >99% after cleavage |

| Scalability | Suitable for gram-scale | Limited to milligram-scale |

| Automation Potential | Low | High |

Purification and Characterization

Purification Methods:

Characterization Data:

-

¹H NMR (500 MHz, DMSO-d₆): δ 7.89 (d, J = 7.5 Hz, 2H, Fmoc), 7.68 (t, J = 7.3 Hz, 2H), 7.42 (t, J = 7.4 Hz, 2H), 4.35 (d, J = 6.8 Hz, 2H), 4.24 (t, J = 6.6 Hz, 1H), 1.70–1.20 (m, 15H, cyclohexyl and pentanoic chain).

Industrial-Scale Production Insights

Cost-Effective Protecting Group Strategies

Patents disclose the use of 2-CTC resin for temporary carboxylate protection, reducing side reactions during large-scale synthesis. This method avoids costly chromatographic purification, achieving 85% overall yield in kilogram-scale batches.

Green Chemistry Innovations

Recent advances replace DMF with cyclopentyl methyl ether (CPME) , a safer solvent with comparable coupling efficiency. Additionally, flow chemistry systems enable continuous Fmoc deprotection, reducing piperidine usage by 40%.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid undergoes several types of chemical reactions, including:

Oxidation: The Fmoc group can be oxidized using reagents like potassium permanganate (KMnO4) or osmium tetroxide (OsO4).

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a nickel or rhodium catalyst.

Substitution: Nucleophilic substitution reactions can occur with reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing agents: KMnO4, OsO4, and chromium trioxide (CrO3).

Reducing agents: Hydrogen gas with nickel or rhodium catalysts, LiAlH4, and NaBH4.

Nucleophiles: Organolithium reagents (RLi), Grignard reagents (RMgX), and enolates.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with LiAlH4 can produce alcohols .

Scientific Research Applications

Peptide Synthesis

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid serves as a crucial building block in solid-phase peptide synthesis (SPPS). The Fmoc strategy is favored due to its compatibility with various modifications and the ease of automation. Key characteristics include:

- High Purity and Yield : The compound can be synthesized with high purity, facilitating the production of peptides with minimal impurities .

- Versatility : It allows for the incorporation of diverse amino acids into peptide sequences, enabling the creation of complex peptides that can exhibit specific biological activities.

Drug Design

The incorporation of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid into peptide structures can significantly influence their pharmacological properties:

- Biological Activity Modulation : The cyclohexyl group enhances hydrophobic interactions, which can improve binding affinity to target receptors or enzymes. This modification is particularly relevant in designing peptides that interact with membrane proteins.

- Conformational Constraints : The structure introduces conformational rigidity, which may stabilize certain peptide conformations critical for biological activity .

Biological Studies

Research involving Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid often focuses on its effects on biological systems:

- Interaction Studies : Investigations frequently assess how variations in peptide structure influence binding affinities and biological responses. For example, studies may explore how the presence of the cyclohexyl group affects membrane interactions and cellular uptake.

- Therapeutic Potential : Peptides synthesized with this compound have been explored for their potential therapeutic applications, including their roles as agonists or antagonists for various receptors involved in diseases such as cancer and metabolic disorders .

Mechanism of Action

The mechanism of action of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid involves the protection of the amino group, which prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed by treatment with a base, such as piperidine, which facilitates the continuation of the peptide synthesis process . The removal of the Fmoc group proceeds through a two-step mechanism: deprotonation of the fluorene ring system followed by β-elimination to yield a reactive dibenzofulvene intermediate .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The table below compares Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid with structurally related Fmoc-protected amino acids, emphasizing substituent variations, molecular properties, and applications:

Purity and Impurity Profiles

- Impurity Risks: Fmoc-β-Ala-OH and Fmoc-β-Ala-amino acid-OH are common impurities in Fmoc-protected amino acids due to Lossen rearrangement during synthesis. These impurities are minimized via optimized coupling protocols and stringent quality control . Cyclohexyl and aromatic analogs exhibit fewer side reactions compared to branched derivatives (e.g., Fmoc-(4-amino)benzoic acid), which require acid chloride activation for efficient coupling .

Thermodynamic and Solubility Properties

- Cyclohexyl vs. Aryl Groups: Cyclohexyl derivatives exhibit lower aqueous solubility (logP ~3.5) compared to phenyl analogs (logP ~2.8), influencing their use in polar vs. nonpolar environments . Aryl-substituted compounds show higher melting points (e.g., 679.7°C for 2,5-dimethylphenyl analog) due to crystallinity from π-stacking .

Biological Activity

Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid is a synthetic amino acid derivative characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group and a cyclohexyl side chain. This compound plays a significant role in peptide synthesis and has garnered attention for its potential biological activities, particularly in drug development and therapeutic applications.

- Molecular Formula : C26H31NO4

- Molecular Weight : 421.54 g/mol

- IUPAC Name : (S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-5-cyclohexylpentanoic acid

Synthesis

The synthesis of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid involves multiple steps, including the protection of the amino group with Fmoc and the introduction of the cyclohexyl group. The process requires precise control of reaction conditions to achieve high yields and purity, often utilizing solid-phase peptide synthesis techniques.

1. Peptide Incorporation and Interaction Studies

Research indicates that Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid can be incorporated into peptides, influencing their biological activity. The cyclohexyl side chain affects hydrophobic interactions, which can alter binding affinities to receptors or enzymes. Studies have shown that variations in peptide structure can significantly impact their cellular uptake and membrane interactions.

2. Therapeutic Applications

The compound has been explored for various therapeutic applications:

- Neuroprotective Effects : Derivatives of this compound are being investigated for their potential neuroprotective properties, which may be beneficial in treating neurodegenerative diseases .

- Drug Development : It serves as a crucial building block in the design of peptide-based pharmaceuticals, enhancing stability and efficacy against various targets .

Comparative Analysis with Similar Compounds

The biological activity of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid can be contrasted with similar compounds:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| Fmoc-(S)-2-amino-5-phenylpentanoic acid | Phenyl instead of cyclohexyl | Increased aromatic interactions |

| Fmoc-(S)-2-amino-4-methylpentanoic acid | Methyl substitution at the fourth position | Altered sterics affecting peptide conformation |

| Fmoc-(R)-2-amino-5-cyclopentylpentanoic acid | Cyclopentyl instead of cyclohexyl | Smaller cyclic structure may influence activity |

This table illustrates how variations in side chains can significantly influence both physical properties and biological activities, underscoring the importance of structural features in drug design.

Case Studies

Recent studies have highlighted the compound's role in specific therapeutic contexts:

- In a study examining peptide interactions with cell membranes, incorporation of Fmoc-(S)-2-amino-5-cyclohexylpentanoic acid showed enhanced membrane permeability compared to peptides lacking this modification, suggesting its utility in drug formulation.

- Another investigation focused on its neuroprotective effects demonstrated that derivatives containing this amino acid significantly reduced cell death in neuronal cultures exposed to oxidative stress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.